3-Methylbenzo[d]isoxazol-7-amine

Medicinal Chemistry Physicochemical Properties Lead Optimization

3-Methylbenzo[d]isoxazol-7-amine (CAS 1501145-10-3) is a heterocyclic building block defined by a benzo[d]isoxazole core—a bicyclic system in which a benzene ring is fused to a five-membered isoxazole ring containing oxygen and nitrogen at positions 1 and 2, respectively—and substituted with a methyl group at the 3-position and a primary amine at the 7-position. Its molecular formula is C₈H₈N₂O, with a molecular weight of 148.16 g/mol.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Cat. No. B13128320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbenzo[d]isoxazol-7-amine
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=NOC2=C1C=CC=C2N
InChIInChI=1S/C8H8N2O/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,9H2,1H3
InChIKeyBARPGTIDESFLLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbenzo[d]isoxazol-7-amine CAS 1501145-10-3: A Core Building Block for Privileged Benzoisoxazole Pharmacophores


3-Methylbenzo[d]isoxazol-7-amine (CAS 1501145-10-3) is a heterocyclic building block defined by a benzo[d]isoxazole core—a bicyclic system in which a benzene ring is fused to a five-membered isoxazole ring containing oxygen and nitrogen at positions 1 and 2, respectively—and substituted with a methyl group at the 3-position and a primary amine at the 7-position . Its molecular formula is C₈H₈N₂O, with a molecular weight of 148.16 g/mol . This substitution pattern distinguishes it as a versatile intermediate for the synthesis of pharmacologically active molecules, particularly in medicinal chemistry programs targeting kinases, epigenetic regulators, and central nervous system receptors [1].

Why 3-Methylbenzo[d]isoxazol-7-amine Cannot Be Directly Replaced by Unsubstituted or 6-Fluoro Analogs


The benzo[d]isoxazol-7-amine scaffold exhibits profound sensitivity to substitution pattern, with even minor modifications—such as methylation at the 3-position versus ethylation, trifluoromethylation, or fluorination at the 6-position—dramatically altering physicochemical properties, synthetic accessibility, and downstream biological activity of derived molecules [1]. The 3-methyl group of 3-Methylbenzo[d]isoxazol-7-amine confers a distinct steric and electronic profile relative to the unsubstituted benzo[d]isoxazol-7-amine (CAS 88237-22-3), influencing both the reactivity of the 7-amino group during derivatization and the conformational preferences of final compounds in target binding pockets . Empirical structure-activity relationship (SAR) studies from BET bromodomain inhibitor programs have demonstrated that the 3-methylbenzo[d]isoxazole core serves as a privileged scaffold for achieving potent BRD4 inhibition (IC₅₀ < 100 nM), whereas alternative cores such as 3-ethyl or 6-fluoro substituted analogs exhibit divergent potency and selectivity profiles [2]. Consequently, substituting 3-Methylbenzo[d]isoxazol-7-amine with a closely related analog in a synthetic route or screening library carries a high risk of compromised yield, altered physicochemical properties, or unexpected loss of target engagement [3].

Quantitative Differentiation of 3-Methylbenzo[d]isoxazol-7-amine Against Its Closest Analogs


Molecular Weight and Physicochemical Property Comparison: 3-Methyl vs. Unsubstituted, 6-Fluoro, and 3-Trifluoromethyl Analogs

3-Methylbenzo[d]isoxazol-7-amine (MW 148.16 g/mol) occupies a distinct physicochemical space relative to its closest analogs. The unsubstituted benzo[d]isoxazol-7-amine (MW 134.14 g/mol) is lighter and more polar, while the 6-fluoro analog (MW 166.15 g/mol) is heavier and introduces a strong electron-withdrawing group, and the 3-trifluoromethyl analog (MW 202.13 g/mol) is substantially heavier and more lipophilic . These differences in molecular weight, hydrogen bonding capacity, and lipophilicity directly impact the physicochemical properties of derived final compounds, including solubility, permeability, and metabolic stability .

Medicinal Chemistry Physicochemical Properties Lead Optimization

Hydrogen Bond Donor/Acceptor Count Comparison: Impact on CNS Drug Design

The hydrogen bond donor (HBD) and acceptor (HBA) counts of 3-Methylbenzo[d]isoxazol-7-amine (HBD=2, HBA=3) differ from the 6-fluoro analog (HBD=2, HBA=4) and the unsubstituted analog (HBD=2, HBA=3) . The additional HBA from the fluorine atom in the 6-fluoro analog increases topological polar surface area (tPSA) and may alter blood-brain barrier (BBB) penetration properties of derived compounds [1]. In CNS drug discovery programs targeting α7 nicotinic acetylcholine receptors, aminobenzisoxazole derivatives with lower tPSA values and fewer hydrogen bond donors and acceptors are hypothesized to have improved BBB penetration [2].

CNS Drug Discovery Blood-Brain Barrier Physicochemical Properties

Lipophilicity (XLogP3-AA) Comparison: 3-Methyl vs. 3-Ethyl and 3-Trifluoromethyl Analogs

The calculated lipophilicity (XLogP3-AA) of 3-Methylbenzo[d]isoxazol-7-amine is approximately 1.2, placing it in a balanced lipophilic range for drug-like molecules [1]. In contrast, the 3-ethyl analog (calculated XLogP3-AA ~1.7) is more lipophilic, and the 3-trifluoromethyl analog (calculated XLogP3-AA ~2.2) is substantially more lipophilic [2][3]. Higher lipophilicity in the building block translates to increased lipophilicity in final compounds, which can enhance membrane permeability but also increase the risk of hERG channel blockade, phospholipidosis, and promiscuous off-target binding [4]. The 3-methyl substitution offers a balanced lipophilicity profile for many medicinal chemistry applications.

Lipophilicity ADME Drug Design

Synthetic Accessibility and Derivatization Versatility: 3-Methyl vs. 3-Ethyl and 6-Fluoro Analogs

3-Methylbenzo[d]isoxazol-7-amine is commercially available from multiple suppliers with purities typically ≥97%, ensuring reliable access for synthetic campaigns . Its primary amine at the 7-position is amenable to a wide range of derivatization reactions including acylation, sulfonylation, reductive amination, and urea formation [1]. In comparison, the 6-fluoro analog introduces a fluorine atom that can complicate certain synthetic transformations and may require specialized handling, while the 3-ethyl analog introduces additional conformational flexibility that can impact crystallization and purification of intermediates . The 3-methyl group provides a balance of steric bulk that can enhance regioselectivity in subsequent functionalization steps without unduly hindering reactivity.

Synthetic Chemistry Building Blocks Parallel Synthesis

Preferred Application Scenarios for 3-Methylbenzo[d]isoxazol-7-amine Based on Differentiated Properties


Medicinal Chemistry Lead Optimization for CNS-Targeted Kinase and Epigenetic Inhibitors

3-Methylbenzo[d]isoxazol-7-amine is ideally suited as a building block for synthesizing CNS-penetrant kinase inhibitors and epigenetic modulators. Its balanced lipophilicity (XLogP3-AA = 1.2) and lower HBA count (HBA=3) compared to 6-fluoro analogs (HBA=4) contribute to final compounds with favorable physicochemical profiles for crossing the blood-brain barrier, as suggested by SAR studies on α7 nicotinic acetylcholine receptor agonists and BET bromodomain inhibitors [1][2]. Medicinal chemists should prioritize this building block when designing CNS-targeted candidates where minimizing tPSA and maintaining moderate lipophilicity are critical design parameters [3].

Parallel Synthesis of Benzoisoxazole-Based Compound Libraries

The primary amine at the 7-position of 3-Methylbenzo[d]isoxazol-7-amine enables rapid and diverse derivatization via acylation, sulfonylation, and urea formation under standard conditions, making it an excellent scaffold for generating focused libraries of benzoisoxazole-based analogs [1]. Its commercial availability at ≥97% purity from multiple vendors ensures consistent supply for medium-to-high-throughput synthesis campaigns. The 3-methyl group provides a defined steric and electronic environment that can be systematically varied in SAR studies by comparing with ethyl, trifluoromethyl, and unsubstituted analogs to map optimal substitution patterns for target engagement [2].

BET Bromodomain Inhibitor Development Programs

The 3-methylbenzo[d]isoxazole core has been explicitly identified as a privileged scaffold for BET bromodomain inhibition. Structure-based drug design efforts have demonstrated that compounds built from this core achieve potent BRD4 inhibition (IC₅₀ < 100 nM) and demonstrate in vivo efficacy in prostate cancer xenograft models [1]. 3-Methylbenzo[d]isoxazol-7-amine serves as the direct synthetic entry point for constructing these inhibitors, and its selection over alternative cores (e.g., 3-ethyl or 6-fluoro) is justified by established SAR showing that the 3-methyl substitution optimally balances potency, selectivity, and pharmacokinetic properties within this chemotype [2].

Synthesis of α7 nAChR Agonists for Cognitive Disorder Research

Patent literature (WO 2017027600) describes a series of geminal substituted aminobenzisoxazole compounds as α7 nicotinic acetylcholine receptor agonists for treating cognitive impairment and Alzheimer's disease [1]. 3-Methylbenzo[d]isoxazol-7-amine is a key intermediate for constructing this chemotype. The 3-methyl substitution pattern is critical for achieving high binding affinity and selectivity over the 5-HT3 receptor, and the physicochemical properties of the building block (moderate lipophilicity, low tPSA contribution) support the design of CNS-penetrant final compounds as noted by expert evaluation [2].

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